4-(2-Chloroethyl)-1,3-thiazole

Description

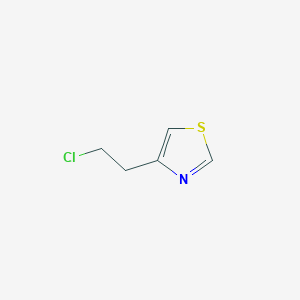

4-(2-Chloroethyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 4-position of the thiazole ring. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, known for their diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties . The chloroethyl group introduces both steric bulk and electrophilicity, which may influence reactivity, binding interactions, and metabolic stability compared to simpler substituents like methyl or chloromethyl.

Properties

IUPAC Name |

4-(2-chloroethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-2-1-5-3-8-4-7-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKXFYXCQCXHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608582 | |

| Record name | 4-(2-Chloroethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850851-60-4 | |

| Record name | 4-(2-Chloroethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,3-thiazole typically involves the reaction of 2-chloroethylamine hydrochloride with a thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

Starting Materials: 2-chloroethylamine hydrochloride and a thioamide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted thiazoles with various functional groups.

Oxidation: Thiazole sulfoxides and sulfones.

Reduction: Thiazolidines.

Scientific Research Applications

Synthesis of 4-(2-Chloroethyl)-1,3-thiazole

The synthesis of this compound typically involves several chemical reactions. A notable method includes the use of 2-(2-aminothiazole-4-yl) acetic ether as a starting material, which undergoes diazotization and halogenation to produce the desired compound. The synthesis route has been optimized to improve yield and reduce complexity, making it more feasible for large-scale applications .

Anticancer Properties

Recent studies indicate that thiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, a compound structurally related to this compound demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with an IC50 value indicating effective antiproliferative properties . The mechanism of action appears to involve inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Antimicrobial Activity

Thiazole compounds have also been recognized for their antimicrobial properties. Research has shown that derivatives of this compound possess activity against various bacterial strains. The compound's structure allows for modification that enhances its efficacy against multidrug-resistant bacteria . This is particularly relevant given the growing concern over antibiotic resistance.

Cardiovascular Disease Treatment

The apelin/APJ receptor system plays a critical role in cardiovascular health. Compounds like this compound have been identified as potential APJ receptor agonists, which may improve heart function in patients with heart failure by enhancing contractility and ejection fraction . This therapeutic avenue highlights the compound's potential in treating cardiovascular diseases.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are also being explored for their anti-inflammatory and analgesic properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,3-thiazole involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in alkylation. This can disrupt normal cellular processes, leading to cell death or inhibition of cell proliferation. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Position: The 4-position on the thiazole ring is critical for modulating activity.

- Electron-Donating/Withdrawing Groups : Nitro () and trifluoromethyl () groups increase electrophilicity, improving interactions with biological targets. Conversely, methyl groups () offer steric stabilization but lower reactivity.

- Antimicrobial Activity : Chlorine substituents () correlate with broad-spectrum antibacterial effects, likely due to increased lipophilicity and membrane disruption.

Biological Activity

4-(2-Chloroethyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various scholarly sources.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a chloroethyl group. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects. The presence of the chloroethyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, a study involving various thiazole compounds showed significant antitumor activity against multiple cancer cell lines, with some compounds demonstrating IC50 values as low as 0.124 μM against leukemia cells . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound ID | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | Inhibition of tubulin polymerization |

| ATCAA-2 | Non-Small Cell Lung Cancer | 3.81 | Inhibition of cell proliferation |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In a picrotoxin-induced convulsion model, certain thiazole derivatives demonstrated effective seizure protection. For example, one analogue showed an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2 . This suggests that modifications in the thiazole structure can enhance anticonvulsant activity.

Table 2: Anticonvulsant Activity Summary

| Compound ID | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 2 | 18.4 | 170.2 | 9.2 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antitumor Mechanism : The compound likely disrupts microtubule dynamics through tubulin inhibition, leading to cell cycle arrest and apoptosis in cancer cells.

- Anticonvulsant Mechanism : It may modulate neurotransmitter systems or ion channels involved in seizure activity, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Antitumor Studies : A series of substituted thiazoles were synthesized and tested at the National Cancer Institute (NCI), revealing broad-spectrum anticancer activity across various cell lines . Compounds were designed to enhance selectivity and potency through structural modifications.

- Anticonvulsant Efficacy : Research on thiazole-linked compounds demonstrated promising results in seizure models, indicating the potential for developing new anticonvulsant therapies based on this scaffold .

Q & A

Q. What are the common synthesis methods for 4-(2-Chloroethyl)-1,3-thiazole derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions using thiourea or thiosemicarbazones with α-halo carbonyl compounds. Key steps include:

- Thiourea-based synthesis : React α-bromo ketones (e.g., α-bromoacetophenone) with thiourea in ethanol under reflux, followed by acid catalysis (e.g., glacial acetic acid). Purification via crystallization yields thiazole derivatives (65–85% yields) .

- Hantzsch condensation : Thiosemicarbazones react with 2-bromo-4’-chloroacetophenone in ethanol to form thiazoles. Reaction progress is monitored via TLC, and products are purified by recrystallization .

Q. Example Table: Synthesis Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiourea cyclization | α-Bromo ketone, thiourea, ethanol, reflux | 65–85% | |

| Hantzsch condensation | Thiosemicarbazones, 2-bromoacetophenone | Varies |

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assigns substituent positions and confirms ring structure. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while chloroethyl groups show distinct splitting patterns .

- IR : Confirms functional groups (e.g., C-S stretches at 600–700 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and packing. Software like APEX2 and SHELXTL refines crystal structures (R factor < 0.06) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require longer reflux times (18–24 hours) compared to ethanol (4–6 hours) .

- Catalyst use : Glacial acetic acid (5–10 drops) accelerates cyclization by protonating intermediates .

- Stoichiometry : A 1:1 molar ratio of thiourea to α-bromo ketone minimizes side products .

Q. How should researchers address discrepancies in NMR data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, distinguishing between thiazole C-H and chloroethyl protons .

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09) and compares them with experimental data to resolve ambiguities .

Q. What computational approaches predict the reactivity and bioactivity of this compound derivatives?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For instance, chloroethyl groups increase electrophilicity at the thiazole C-2 position .

- Molecular docking : Screens binding affinity to bacterial targets (e.g., Staphylococcus aureus DHFR enzyme). AutoDock Vina assesses binding poses and scores (<−7.0 kcal/mol indicates strong interactions) .

Q. How are structure-activity relationships (SARs) studied for antibacterial applications?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole C-4 position to enhance activity against Gram-negative bacteria (E. coli, IC₅₀: 12–25 µM) .

- LogP optimization : Hydrophobic substituents (e.g., heptan-1-one) improve membrane penetration, increasing efficacy against Pseudomonas fluorescens (zone of inhibition: 18–22 mm) .

Q. Example Table: Antibacterial Activity

| Compound | Pathogen Tested | Activity (Zone of Inhibition, mm) | Reference |

|---|---|---|---|

| Derivative J’’ | Staphylococcus aureus | 22 | |

| Derivative J’ | Escherichia coli | 18 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.